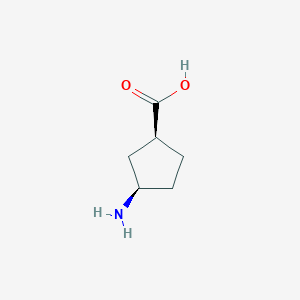
(1S,3R)-3-Aminocyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (1S,3R)-3-aminociclopentanocarboxílico es un derivado de aminoácido quiral con la fórmula molecular C6H11NO2. Es conocido por su configuración estructural única, que incluye un anillo de ciclopentano con un grupo amino y un grupo ácido carboxílico unidos en posiciones específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (1S,3R)-3-aminociclopentanocarboxílico se puede lograr a través de varios métodos. Un enfoque común involucra el uso de dicarbonato de di-terc-butilo y ácido (1S,3R)-3-aminociclopentanocarboxílico como materiales de partida . La reacción generalmente requiere condiciones específicas, como temperatura y pH controlados, para garantizar que se mantenga la estereoquímica deseada.
Métodos de producción industrial: La producción industrial del ácido (1S,3R)-3-aminociclopentanocarboxílico a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) se emplean para garantizar que el producto cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (1S,3R)-3-aminociclopentanocarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo ácido carboxílico se puede reducir para formar derivados de alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución para formar amidas u otros derivados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como cloruros de acilo o anhídridos en presencia de una base.
Productos principales:
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de amidas u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido (1S,3R)-3-aminociclopentanocarboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su posible papel en la inhibición enzimática y las interacciones de proteínas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido (1S,3R)-3-aminociclopentanocarboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, dependiendo del contexto de su uso. Las vías involucradas a menudo incluyen la unión a sitios activos o la alteración de la conformación de las proteínas diana, modulando así su actividad .
Compuestos similares:
- Ácido (1S,3R)-3-{[(benciloxi)carbonil]amino}ciclopentano-1-carboxílico
- Ácido (1S,2R)-Fmoc-2-amino-1-ciclopentanocarboxílico
- Ácido 4-aminociclohexanocarboxílico
Comparación: El ácido (1S,3R)-3-aminociclopentanocarboxílico es único debido a su estereoquímica específica, que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes perfiles de reactividad e interacción, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Comparación Con Compuestos Similares
- (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
- 4-Aminocyclohexanecarboxylic acid
Comparison: (1S,3R)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
71830-07-4 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(1S,3R)-3-azaniumylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
MLLSSTJTARJLHK-CRCLSJGQSA-N |
SMILES |
C1CC(CC1C(=O)O)N |
SMILES isomérico |
C1C[C@H](C[C@H]1C(=O)[O-])[NH3+] |
SMILES canónico |
C1CC(CC1C(=O)[O-])[NH3+] |
Sinónimos |
(1S,3R)-3-amino-cyclopentanecarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















